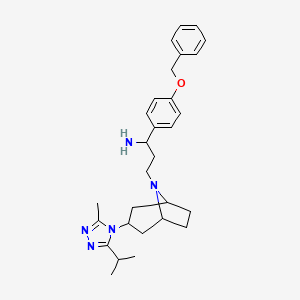

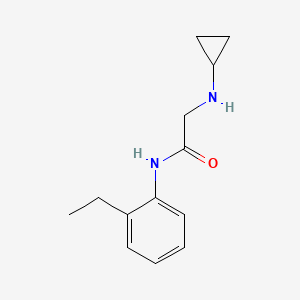

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ベンジルオキシフェニルN-デス1-(4,4-ジフルオロシクロヘキサンカルボニル)マラビロクは、HIV感染症の治療に使用される有名な抗レトロウイルス薬であるマラビロクの誘導体です。この化合物は、マラビロクの化学構造を変更することで、マラビロクの薬理学的特性を強化するように特別に設計されています。4-ベンジルオキシフェニル基の付加と1-(4,4-ジフルオロシクロヘキサンカルボニル)基の除去は、その有効性を向上させ、潜在的な副作用を軽減することを目的としています。

準備方法

合成経路と反応条件

4-ベンジルオキシフェニルN-デス1-(4,4-ジフルオロシクロヘキサンカルボニル)マラビロクの合成には、4-ベンジルオキシフェニル中間体の調製から始まるいくつかのステップが含まれます。この中間体は、適切な試薬と反応させて、N-デス1-(4,4-ジフルオロシクロヘキサンカルボニル)基を導入します。反応条件は通常、有機溶媒、触媒、および制御された温度と圧力を含み、高収率と純度を確保します。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスはコスト効率と効率の観点から最適化されており、多くの場合、自動化されたシステムと連続フローリアクターが含まれます。品質管理対策は、最終製品の一貫性と安全性を確保するために実施されます。

化学反応の分析

反応の種類

4-ベンジルオキシフェニルN-デス1-(4,4-ジフルオロシクロヘキサンカルボニル)マラビロクは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は官能基を修飾することができ、化合物の特性を変更します。

置換: 置換反応は、新しい官能基を導入することができ、その薬理学的活性を高めます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、およびさまざまな触媒が含まれます。反応は通常、特定の温度、圧力、およびpHレベルなどの制御された条件下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。置換反応は、新しい官能基を導入することができ、さまざまな薬理学的特性を持つさまざまな誘導体を生成します。

科学研究アプリケーション

4-ベンジルオキシフェニルN-デス1-(4,4-ジフルオロシクロヘキサンカルボニル)マラビロクには、次のようないくつかの科学研究アプリケーションがあります。

化学: 製薬試験と化学分析における参照標準として使用されます。

生物学: 細胞プロセスへの潜在的な影響と生物学的分子との相互作用について研究されています。

医学: 抗レトロウイルス薬としての可能性、および宿主細胞へのHIV侵入を阻害する能力について調査されています。

産業: 新しい薬物や治療薬の開発、および品質管理と保証プロセスに使用されます。

科学的研究の応用

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc has several scientific research applications, including:

Chemistry: Used as a reference standard in pharmaceutical testing and chemical analysis.

Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

Medicine: Investigated for its potential as an antiretroviral agent and its ability to inhibit HIV entry into host cells.

Industry: Utilized in the development of new drugs and therapeutic agents, as well as in quality control and assurance processes.

作用機序

4-ベンジルオキシフェニルN-デス1-(4,4-ジフルオロシクロヘキサンカルボニル)マラビロクの作用機序は、宿主細胞へのHIV侵入の重要なコリセプターであるCCR5受容体との相互作用に関与しています。この受容体に結合することにより、化合物はHIVタンパク質gp120が受容体と結合するのを阻止し、それによってウイルスが宿主細胞に入ったり感染したりすることを防ぎます。 このメカニズムはマラビロクのメカニズムと似ていますが、化学構造の変更は、その有効性を高め、潜在的な副作用を軽減することを目的としています .

類似の化合物との比較

類似の化合物

マラビロク: 抗レトロウイルス特性で知られる親化合物です。

ビクリビロク: 同様の作用機序を持つ別のCCR5受容体拮抗薬です。

アプラビロク: 化学構造は異なりますが、同様の薬理学的効果を持つCCR5受容体拮抗薬です。

独自性

4-ベンジルオキシフェニルN-デス1-(4,4-ジフルオロシクロヘキサンカルボニル)マラビロクは、薬理学的特性を向上させることを目的とした特定の化学修飾によりユニークです。4-ベンジルオキシフェニル基の付加と1-(4,4-ジフルオロシクロヘキサンカルボニル)基の除去は、他の類似の化合物とは異なり、潜在的に有効性を高め、副作用を軽減します。

類似化合物との比較

Similar Compounds

Maraviroc: The parent compound, known for its antiretroviral properties.

Vicriviroc: Another CCR5 receptor antagonist with similar mechanisms of action.

Aplaviroc: A CCR5 receptor antagonist with a different chemical structure but similar pharmacological effects.

Uniqueness

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc is unique due to its specific chemical modifications, which aim to improve its pharmacological properties. The addition of the 4-benzyloxyphenyl group and the removal of the 1-(4,4-difluorocyclohexanecarbonyl) group differentiate it from other similar compounds, potentially offering enhanced efficacy and reduced side effects.

特性

分子式 |

C29H39N5O |

|---|---|

分子量 |

473.7 g/mol |

IUPAC名 |

3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C29H39N5O/c1-20(2)29-32-31-21(3)34(29)26-17-24-11-12-25(18-26)33(24)16-15-28(30)23-9-13-27(14-10-23)35-19-22-7-5-4-6-8-22/h4-10,13-14,20,24-26,28H,11-12,15-19,30H2,1-3H3 |

InChIキー |

KVFFIPPYDYAULM-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)

![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)

![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)